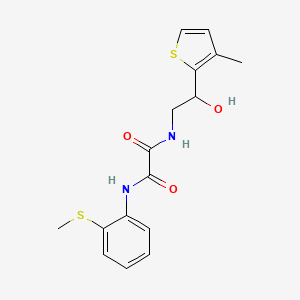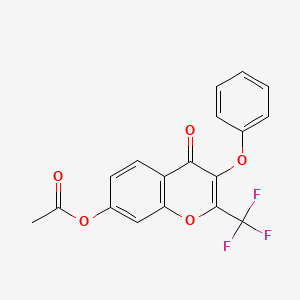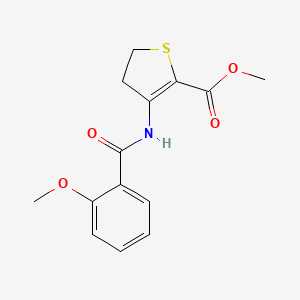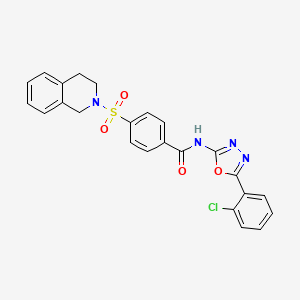
3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups, including a benzamide group, a furan ring, a thiophene ring, and two fluorine atoms attached to the benzene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the fluorine atoms could be involved in nucleophilic substitution reactions .科学的研究の応用
Synthesis and Spectroscopic Properties
Research has shown that acylthioureas, including compounds structurally related to 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, have been synthesized and characterized by various spectroscopic methods. These compounds have demonstrated significant potential due to their interaction with bacterial cells, indicating the utility of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Reactivity and Compound Formation
Studies involving reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds have produced furan derivatives. Such research highlights the complex reactivity patterns and potential for generating novel compounds through strategic chemical interactions, potentially relevant to derivatives of this compound (T. Kataoka et al., 1998).
Antipathogenic Activity
The antipathogenic activity of structurally related acylthioureas has been correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety. This relationship underscores the potential of such compounds, including this compound, in the development of antimicrobial agents targeting biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Antiplasmodial Activities
Further research into N-acylated derivatives of furazan-3-amine, related to the chemical structure of interest, has identified compounds with promising activity against different strains of Plasmodium falciparum. The study's findings suggest that the nature of the acyl moiety significantly influences both the activity and cytotoxicity of these compounds, demonstrating the potential for designing effective antiplasmodial agents (Theresa Hermann et al., 2021).
Crystallographic Analysis
Crystallographic studies have provided detailed insights into the molecular structure of compounds closely related to this compound. Such analyses are crucial for understanding the compound's reactivity, stability, and potential interactions, informing the development of new materials or pharmaceutical agents (P. Sharma et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
3,4-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMLQLOFCQQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478742.png)
![4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile](/img/structure/B2478744.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478747.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2478749.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2478754.png)




